molecular formula C25H24O11 B585102 10-Hydroxy warfarin beta-D-glucuronide CAS No. 1007224-61-4

10-Hydroxy warfarin beta-D-glucuronide

Numéro de catalogue: B585102
Numéro CAS: 1007224-61-4
Poids moléculaire: 500.456
Clé InChI: LKOWDOUAWJKYCY-JLCVVVJCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Hydroxy warfarin beta-D-glucuronide is a metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit blood clotting by blocking the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors. The hydroxylation of warfarin leads to the formation of various metabolites, including this compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy warfarin beta-D-glucuronide involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . The reaction conditions typically involve the use of liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .

Industrial Production Methods

Industrial production of this compound is less common due to its specific application in research. the process can be scaled up using bioreactors containing liver microsomes or recombinant enzymes to produce the metabolite in larger quantities .

Activité Biologique

10-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects associated with warfarin therapy. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacological properties, and clinical implications.

  • Chemical Formula : C25H24O11
  • Molecular Weight : 484.45 g/mol
  • CAS Number : 71749425

Metabolism and Glucuronidation

10-Hydroxy warfarin is formed through the hydroxylation of warfarin and can undergo further metabolism via glucuronidation. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, which has shown significant activity towards this compound .

Glucuronidation Pathways

The glucuronidation of hydroxylated warfarin derivatives is catalyzed by several UGT isoforms:

  • UGT1A1 : Metabolizes 6-, 7-, and 8-hydroxywarfarin.
  • UGT1A9 : Exclusively metabolizes 8-hydroxywarfarin.
  • UGT1A8 and UGT1A10 : Involved in the metabolism of other hydroxy derivatives .

Biological Activity

This compound exhibits several biological activities relevant to its role as a metabolite of warfarin:

Anticoagulant Activity

While 10-hydroxy warfarin itself does not exhibit significant anticoagulant properties compared to its parent compound, it plays a role in the overall pharmacodynamics of warfarin therapy. Its presence can influence the pharmacokinetics of active metabolites, potentially affecting anticoagulation levels in patients .

Inhibition of Warfarin Metabolism

Research indicates that 10-hydroxy warfarin can inhibit the metabolism of S-warfarin, which is the more potent enantiomer responsible for most of warfarin's anticoagulant effects. This inhibition may lead to increased plasma levels of S-warfarin, necessitating careful monitoring in patients undergoing treatment .

Case Studies and Clinical Implications

Several studies have investigated the implications of this compound in clinical settings:

  • Pharmacogenomics : Variations in UGT activity can significantly affect the metabolism of warfarin and its metabolites. Patients with genetic polymorphisms in UGT genes may experience altered drug responses, which can lead to complications such as bleeding or thrombosis .
  • Drug Interactions : The presence of other medications that affect UGT activity can alter the levels of 10-hydroxy warfarin beta-D-glucuronide, leading to unpredictable anticoagulation responses. For instance, certain herbal supplements are known to interact with warfarin metabolism, necessitating caution during concurrent use .
  • Monitoring and Management : Regular monitoring of INR (International Normalized Ratio) is essential for patients on warfarin therapy to ensure therapeutic ranges are maintained, especially in those with known variations in glucuronidation capacity .

Summary Table of Key Findings

AspectDetails
Metabolite This compound
Primary Enzyme UGT1A9
Anticoagulant Activity Minimal compared to parent compound
Inhibition Potential Inhibits S-warfarin metabolism
Clinical Relevance Affects dosing and monitoring strategies
Pharmacogenomic Variability Significant impact on drug response

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOWDOUAWJKYCY-JLCVVVJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857864
Record name 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007224-61-4
Record name 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.